molecular formula C15H29N3O5 B12573251 N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide CAS No. 189691-66-5

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide

Cat. No.: B12573251
CAS No.: 189691-66-5
M. Wt: 331.41 g/mol
InChI Key: LMVVWJPAHPYDPV-VLEAKVRGSA-N
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Description

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of deprotection. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol . The compound can also participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino acids and extended peptide chains, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is widely used in scientific research, particularly in the fields of chemistry and biology. It is a crucial intermediate in peptide synthesis, allowing for the construction of complex peptides and proteins. In medicinal chemistry, it is used to synthesize peptide-based drugs and study protein-protein interactions . The compound’s stability and ease of deprotection make it valuable in various industrial applications, including the production of pharmaceuticals and biotechnological products .

Mechanism of Action

The primary mechanism of action for N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide involves the protection and subsequent deprotection of amino groups. The Boc group prevents unwanted side reactions during peptide synthesis, ensuring the correct sequence of amino acids is formed. Upon deprotection, the free amino groups can participate in further reactions, such as peptide coupling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(tert-Butoxycarbonyl)-L-isoleucyl-L-threoninamide is unique due to its specific combination of L-isoleucine and L-threonine, which imparts distinct properties to the resulting peptides. The Boc protection strategy is widely used, but the specific amino acid sequence in this compound makes it particularly useful for synthesizing peptides with specific biological activities .

Properties

CAS No.

189691-66-5

Molecular Formula

C15H29N3O5

Molecular Weight

331.41 g/mol

IUPAC Name

tert-butyl N-[(2S,3S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C15H29N3O5/c1-7-8(2)10(18-14(22)23-15(4,5)6)13(21)17-11(9(3)19)12(16)20/h8-11,19H,7H2,1-6H3,(H2,16,20)(H,17,21)(H,18,22)/t8-,9+,10-,11-/m0/s1

InChI Key

LMVVWJPAHPYDPV-VLEAKVRGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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